2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The synthesis involves the reaction of a 3-HF derivative with 1-((chloromethoxy)methyl)-4,5-dimethoxy-2-nitrobenzene to form a compound containing three photo-responsive moieties .Chemical Reactions Analysis
The primary aci-nitro photoproducts react by two competing paths. The balance between the two depends on the reaction medium .Scientific Research Applications
Photo-Responsive Micelles
This compound has been used in the construction of photo-responsive micelles . The nitrobenzyl ether group endows the polymer with a photo-responsive character. Upon light illumination, 3-HF derivatives can be triggered for carbon monoxide (CO) release . The self-assembly induced micelle can encompass medicine, e.g., doxorubicin (DOX), into it and a controlled release of DOX can be realized upon light illumination .
Gas Therapy
The compound plays a significant role in gas therapy . The gas molecules are endogenous signaling molecules including nitric oxide (NO), CO, and hydrogen sulfide (H2S), which play vital roles in physiological and pathological circumstances . CO is a stable and non-metabolized endogenous signaling molecule. It can promote the mitochondrial respiration inducing more oxygen consumption .
Organic-Inorganic Hybrid Multifunctional Crystalline Material
The compound has been synthesized as a novel organic-inorganic hybrid multifunctional crystalline material . The hybrid crystal showed an emission peak near 468 nm at room temperature under the excitation of UV light at 241 nm . The low energy gap (2.85 eV) indicated that the crystal was a semiconductor suitable for optical applications .
Antimicrobial Properties
The compound exhibited good bactericidal activity against E. coli and S. aureus . This makes it a potential candidate for use in antimicrobial applications.
AMPA Receptor Antagonist
The compound, popularly known as NBQX, is a non-competitive antagonist of the AMPA receptor. This property makes it widely used in various fields of research and industry due to its unique properties.
Optical Applications
Due to its low energy gap and emission peak under UV light excitation, the compound is suitable for optical applications . This includes its use in optoelectronics .
properties
IUPAC Name |
2-[(2-nitrophenyl)methoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c18-14-11-6-2-3-7-12(11)15(19)16(14)22-9-10-5-1-4-8-13(10)17(20)21/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMHYRMMWUXXTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321264 |
Source
|
Record name | N-(2-nitrobenzyloxy)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20321264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
30777-83-4 |
Source
|
Record name | NSC372537 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372537 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-nitrobenzyloxy)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20321264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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